3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane is a chemical compound with the molecular formula C16H15Cl2NS2 and a molecular weight of 356.333 g/mol This compound is characterized by the presence of two 5-chloro-2-thienyl groups attached to a quinuclidine core via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane typically involves the reaction of quinuclidine with 5-chloro-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[Bis(5-chloro-2-thienyl)methylene]piperidine
- 3-[Bis(5-chloro-2-thienyl)methylene]morpholine
- 3-[Bis(5-chloro-2-thienyl)methylene]pyrrolidine
Uniqueness
3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane is unique due to its quinuclidine core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15Cl2NS2 |
---|---|
Molecular Weight |
356.3g/mol |
IUPAC Name |
3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H15Cl2NS2/c17-14-3-1-12(20-14)16(13-2-4-15(18)21-13)11-9-19-7-5-10(11)6-8-19/h1-4,10H,5-9H2 |
InChI Key |
TUJPGGHLZPGCAJ-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(=C(C3=CC=C(S3)Cl)C4=CC=C(S4)Cl)C2 |
Canonical SMILES |
C1CN2CCC1C(=C(C3=CC=C(S3)Cl)C4=CC=C(S4)Cl)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.